BenchChemオンラインストアへようこそ!

G-749 hydrochloride

FLT3 Acute Myeloid Leukemia Kinase Inhibitor

G-749 hydrochloride (Denfivontinib) is the only FLT3 inhibitor that retains full potency against the D835Y and ITD/F691L resistance mutants at sub-nanomolar IC50 (0.4–0.6 nM), where quizartinib (AC220) and midostaurin (PKC412) fail. Orally bioavailable; achieves complete tumor regression in FLT3-ITD xenograft models and remains active in primary AML blast assays under high FLT3 ligand or stromal protection. For research on acquired resistance, relapse mechanisms, and next-generation combination strategies, G-749 is the essential benchmark that prevents false-negative results from inferior comparators. Request bulk pricing today.

Molecular Formula C25H26BrClN6O2
Molecular Weight 557.9 g/mol
CAS No. 1457983-33-3
Cat. No. B13037217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-749 hydrochloride
CAS1457983-33-3
Molecular FormulaC25H26BrClN6O2
Molecular Weight557.9 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5.Cl
InChIInChI=1S/C25H25BrN6O2.ClH/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18;/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31);1H
InChIKeyUDYYCTJUUMIMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G-749 Hydrochloride (Denfivontinib) for FLT3-Driven Research: A Potent Next-Generation Inhibitor for Overcoming Drug Resistance


G-749 hydrochloride (Denfivontinib, CAS 1457983-33-3) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) [1]. It is a next-generation FLT3 inhibitor specifically designed to address key resistance mechanisms that limit the clinical utility of earlier generation agents . Biochemical profiling demonstrates that G-749 inhibits wild-type FLT3 and the clinically relevant D835Y tyrosine kinase domain (TKD) mutant with IC50 values of 0.4 nM and 0.6 nM, respectively [1].

Why G-749 Hydrochloride is Not Interchangeable with Standard FLT3 Inhibitors: Quantifying Superiority Against Resistance-Conferring Milieus


Despite the availability of first- and second-generation FLT3 inhibitors like quizartinib (AC220) and midostaurin (PKC412), their clinical benefit is often transient and limited by the emergence of acquired resistance [1]. Generic or class-level substitution of FLT3 inhibitors is scientifically unsound because these compounds differ dramatically in their ability to retain potency in the face of specific resistance mechanisms . G-749 was designed to overcome this critical shortcoming. The quantitative evidence below demonstrates that G-749 maintains its inhibitory activity in three key resistance-associated contexts: (1) cells harboring secondary kinase domain mutations (e.g., D835Y, ITD/F691L), (2) the human plasma microenvironment, and (3) the presence of protective FLT3 ligand or bone marrow stromal cells—conditions under which comparators like AC220 and PKC412 show significantly reduced or abrogated activity [1].

G-749 Hydrochloride Comparative Efficacy Data: Direct Quantitative Evidence vs. Clinical FLT3 Inhibitors


Potent and Sustained Inhibition of Drug-Resistant FLT3 Mutants (D835Y and ITD/F691L)

G-749 demonstrates potent inhibition against the FLT3-D835Y mutant (IC50 = 0.6 nM) and the FLT3-ITD/F691L mutant (IC50 = 3.1 nM) [1]. In contrast, the comparator quizartinib (AC220) shows significantly higher IC50 values of 52.4 nM and 194.2 nM against the D835Y and ITD/F691L mutants, respectively, indicating a substantial loss of potency [1]. This quantifies G-749's superior ability to inhibit clinically relevant, drug-resistant mutants that arise during treatment with first-generation inhibitors.

FLT3 Acute Myeloid Leukemia Kinase Inhibitor

Superior Retention of FLT3 Inhibitory Activity in Human AML Patient Plasma

G-749 retains its potent inhibitory activity against FLT3 autophosphorylation in human AML patient plasma. In a study of 10 patient plasma samples, G-749 consistently inhibited p-FLT3, whereas AC220 showed a significant loss of potency and high variability (P < .05 compared with 1 µM G-749 group, n=10) [1]. In relapsed patient plasma (patient 10), G-749 (1 µM) fully inhibited p-FLT3, p-STAT5, p-AKT, and p-ERK1/2, while AC220 (1 µM) failed to inhibit any of these downstream signaling pathways [1].

FLT3 Acute Myeloid Leukemia Drug Resistance

Retention of Potency in the Presence of Stromal Protection and FLT3 Ligand Surge

G-749 retains its inhibitory potency in various drug-resistance milieus, including the presence of high levels of FLT3 ligand (FL surge) and protection conferred by bone marrow stromal cells [1]. This is in contrast to other FLT3 inhibitors whose efficacy can be diminished by these microenvironmental factors. The study notes that G-749 showed potent and sustained inhibition of FLT3 wild-type and mutants, and importantly, retained this inhibitory potency under these challenging conditions [1].

FLT3 Acute Myeloid Leukemia Tumor Microenvironment

High Potency Against Primary AML Patient Blasts with Minor or No Response to AC220/PKC412

G-749 displayed potent antileukemic activity in bone marrow blasts from AML patients regardless of FLT3 mutation status, including those with little or only minor responses to AC220 or PKC412 [1]. This demonstrates its potential utility as a next-generation agent for treating relapsed and refractory AML, where resistance to first-generation inhibitors is common.

FLT3 Acute Myeloid Leukemia Ex Vivo Sensitivity

Robust In Vivo Efficacy: Complete Tumor Regression in FLT3-ITD Xenograft Models

Oral administration of G-749 at 20 mg/kg and 30 mg/kg resulted in complete tumor regression without relapse and a significantly increased lifespan in FLT3-ITD-driven AML xenograft models (MV4-11 and Molm-14) [1]. In the MV4-11 xenograft model, G-749 (30 mg/kg p.o.) effectively inhibited the FLT3 pathway and significantly suppressed tumor growth [1].

FLT3 Acute Myeloid Leukemia Xenograft Model

Optimal Scientific and Preclinical Applications of G-749 Hydrochloride Based on Quantitative Evidence


Modeling and Overcoming Acquired Resistance in FLT3-Mutant AML

G-749 hydrochloride is the optimal tool compound for research focused on overcoming acquired resistance to first-generation FLT3 inhibitors. Its demonstrated potency against the D835Y and ITD/F691L mutants—which confer high-level resistance to quizartinib (AC220) and midostaurin (PKC412)—makes it uniquely suited for in vitro and in vivo models designed to study relapse and therapeutic failure [1]. Researchers should prioritize this compound when establishing cell lines with secondary kinase domain mutations or when evaluating novel combination strategies to prevent the emergence of resistant clones.

Ex Vivo Sensitivity Testing of Primary AML Patient Samples

For translational studies involving the direct testing of drug sensitivity in primary bone marrow blasts from AML patients, G-749 offers a critical advantage. Evidence shows it retains potent antileukemic activity in patient samples that show little or no response to AC220 or PKC412 [1]. This makes it an indispensable component of ex vivo drug sensitivity panels aimed at identifying effective therapies for relapsed/refractory AML patients. Its consistent activity in the presence of patient plasma further strengthens its utility in these assays.

Preclinical In Vivo Efficacy Studies in FLT3-ITD Xenograft Models

G-749 is a strong candidate for use as a reference standard or test article in preclinical in vivo studies utilizing FLT3-ITD-driven xenograft models (e.g., MV4-11, Molm-14). Its oral bioavailability and ability to achieve complete tumor regression without relapse in these models provide a clear and quantifiable benchmark for efficacy [1]. This makes it valuable for evaluating the in vivo performance of new chemical entities or combination regimens in head-to-head comparative studies.

Investigating Tumor Microenvironment-Mediated Drug Resistance

G-749 is a scientifically sound choice for research investigating mechanisms of drug resistance conferred by the bone marrow microenvironment. Its demonstrated ability to retain potency in the presence of high FLT3 ligand levels and stromal cell protection [1] makes it a valuable tool for studies that aim to dissect the contributions of the tumor microenvironment to therapeutic failure. Researchers can use G-749 as a control or active comparator in co-culture models and in vivo studies designed to mimic the protective bone marrow niche.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-749 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.